molecular formula C8H14O B094661 2,5-Dimethyl-1,5-hexadien-3-ol CAS No. 17123-63-6

2,5-Dimethyl-1,5-hexadien-3-ol

Cat. No. B094661
CAS RN: 17123-63-6
M. Wt: 126.2 g/mol
InChI Key: QQMFDURNWCUKNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with various electrophiles and nucleophiles. For instance, the reaction of 3,4-dilithio-2,5-dimethyl-2,4-hexadiene with different electrophiles can yield mono- and disubstituted derivatives with butadiene, allene, or alkyne skeletons . This suggests that similar synthetic strategies could potentially be applied to synthesize 2,5-Dimethyl-1,5-hexadien-3-ol by choosing appropriate electrophiles that introduce the hydroxyl group at the desired position.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Dimethyl-1,5-hexadien-3-ol has been investigated using techniques like X-ray diffraction. For example, the reaction of 2,5-dimethyl-1,5-hexadiene with trichloroacetonitrile leads to the formation of cyclic nitriles and chlorinated hexanes, which have been structurally characterized . These studies provide a foundation for understanding the structural aspects of 2,5-Dimethyl-1,5-hexadien-3-ol, although its exact structure would require direct analysis.

Chemical Reactions Analysis

The chemical reactivity of related compounds indicates that 2,5-dimethyl-1,5-hexadiene can undergo various reactions. For example, it can react with singlet oxygen to yield different products, including allylic hydroperoxides and endoperoxides . Additionally, the formation of pyrroles from 2,5-hexanedione derivatives suggests that 2,5-Dimethyl-1,5-hexadien-3-ol could also participate in cyclization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-1,5-hexadien-3-ol can be inferred from the behavior of similar compounds. For instance, the interaction of 2,5-dimethyl-2,4-hexadiene with singlet oxygen is influenced by the solvent, indicating that solvent polarity can affect the reactivity and possibly the physical properties of such compounds . The modification of SAPO-11 molecular sieves for the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene suggests that catalytic processes could be relevant for the production and manipulation of 2,5-Dimethyl-1,5-hexadien-3-ol .

Scientific Research Applications

  • Chemical Reactivity and Rearrangements : Schulze et al. (2001) investigated the rearrangements of similar compounds (1,5-hexadiene-3-oxide and 3-methyl-1,5-hexadiene-3-oxide) in the gas phase, highlighting the significance of these processes in chemical synthesis and analysis (Schulze et al., 2001).

  • Interactions with Singlet Oxygen : Gollnick and Griesbeck (1984) studied the interactions of 2,5-dimethyl-2,4-hexadiene, a related compound, with singlet oxygen in different solvents, revealing insights into the reaction mechanisms of similar dienes with singlet oxygen (Gollnick & Griesbeck, 1984).

  • Dimerization Reactions : Mattay et al. (1988) explored the Lewis acid-catalyzed dimerization of 2,5-dimethyl-2,4-hexadiene, providing knowledge about reaction pathways and product formation in organic synthesis (Mattay et al., 1988).

  • Raman Spectroscopy Analysis : Cleveland (1944) analyzed the Raman spectra of 2,5-dimethyl-1,5-hexadiene, contributing to the understanding of molecular vibrations in hydrocarbons (Cleveland, 1944).

  • One-Pot Synthesis Applications : Nakayama et al. (1994) demonstrated a one-pot synthesis method involving 2,5-dimethyl-1,5-hexadiene-3-ol, highlighting its utility in synthesizing complex organic molecules (Nakayama et al., 1994).

  • Oxidation Studies and Catalysis : Estermann et al. (1995) observed the radical cation of 2,5-dimethyl-2,4-hexadiene in dealuminated mordenites, providing insights into the oxidation processes in catalysis (Estermann et al., 1995).

  • Synthesis of Bicyclic Compounds : Maercker et al. (1998) reported on the rearrangement of related compounds to synthesize bicyclic compounds, which is essential in organic synthesis (Maercker et al., 1998).

Safety And Hazards

According to the safety data sheet provided by Fisher Scientific, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

2,5-dimethylhexa-1,5-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFDURNWCUKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338799
Record name 2,5-Dimethyl-1,5-hexadien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1,5-hexadien-3-ol

CAS RN

17123-63-6
Record name 2,5-Dimethyl-1,5-hexadien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
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University Microfilms, Inc., Ann Arbor, Michigan Page 1 69-18,555 IORIO, Edward James, 1937- THE VAPOR PHASE THERMOLYSIS OF SOME SUBSTI TUTED 3-HYDROXY-l,5-…
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RC French, MD Gallimore - Journal of Agricultural and Food …, 1971 - ACS Publications
RESULTS Table I lists the compounds tested for stimulatory activity. Of the active compounds, the amines, amides, nitrile, un-saturated linear alcohols, linear hydrocarbons, esters, thiol, …
Number of citations: 33 pubs.acs.org
BA Bierl-Leonhardt, DS Moreno, M Schwarz… - Journal of chemical …, 1982 - Springer
The sex pheromone of the Comstock mealybug,Pseudococcus comstocki (Kuwana) was isolated from volatiles trapped from air passing over virgin female insects. Combined gas …
Number of citations: 30 link.springer.com
J Bouhlel, DJR Bouveresse, S Abouelkaram, E Baéza… - Talanta, 2018 - Elsevier
The aim of this work is to compare a novel exploratory chemometrics method, Common Components Analysis (CCA), with Principal Components Analysis (PCA) and Independent …
Number of citations: 30 www.sciencedirect.com
D Derewiaka, D Zaręba, M Obiedziński… - European Journal of …, 2017 - Wiley Online Library
The goal of the study was to determine profile of volatile compounds and asses the markers of cholesterol transformations during thermal processing using SPME‐GC‐MS technique. …
Number of citations: 10 onlinelibrary.wiley.com
A Gracka, HH Jeleń, M Majcher, A Siger… - … of Chromatography A, 2016 - Elsevier
Two varieties of rapeseed (one high oleic – containing 76% of oleic acid, and the other – containing 62% of oleic acid) were used to produce virgin (pressed) oil. The rapeseeds were …
Number of citations: 97 www.sciencedirect.com
NAS Ahmad-Sohdi, AF Seman-Kamarulzaman… - PloS one, 2015 - journals.plos.org
Juvenile hormones have attracted attention as safe and selective targets for the design and development of environmentally friendly and biorational insecticides. In the juvenile …
Number of citations: 13 journals.plos.org
J Bao, X Zhang, JH Zheng, DF Ren, J Lu - Food chemistry, 2018 - Elsevier
Spirulina platensis is a high-nutrient blue-green alga with a long history as a food supplement. In this study, the mixed fermentation of Spirulina with Lactobacillus plantarum and …
Number of citations: 62 www.sciencedirect.com
YP Rahardjo, K Syamsu, S Rahardja… - Brazilian Journal of …, 2022 - SciELO Brasil
The study of controlled methods of cocoa fermentation on a small scale is important to assess the maintenance of heat generated in the last days of fermentation. The research aimed to …
Number of citations: 3 www.scielo.br
SB Patel - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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